molecular formula C17H26N4O5 B556986 (S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate CAS No. 172422-76-3

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate

Cat. No. B556986
CAS RN: 172422-76-3
M. Wt: 366.4 g/mol
InChI Key: YJTUIVMGRIFXTD-AWEZNQCLSA-N
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Description

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate, also known as S-BTNPC, is an organic compound that has become increasingly popular in recent years due to its potential applications in scientific research. It is a derivative of the amino acid leucine, and is a non-natural amino acid that has been studied for its potential as an inhibitor of enzymes. This compound has been studied extensively in both in vitro and in vivo systems, and has been found to exhibit a wide range of biochemical and physiological effects. We will also discuss the advantages and limitations for lab experiments, and provide a list of potential future directions for research.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The reductive carbonylation of nitro aromatics, a reaction relevant to the synthesis of carbamates, has seen significant interest. This process, facilitated by catalysts, involves the reduction of nitro groups to amines and the subsequent formation of carbamates. Tafesh and Weiguny (1996) discussed the catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using carbon monoxide, highlighting the increased interest and investigation in metal-catalyzed reductive carbonylation reactions over the past decades (Tafesh & Weiguny, 1996).

Environmental and Material Science

In the realm of environmental and material science, the study of synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-tert-Butyl carbamates, reveals their widespread use and detection in various environmental matrices. These compounds' environmental occurrence, human exposure, and toxicity have been extensively researched, providing a model for understanding similar compounds' potential environmental impacts and applications. Liu and Mabury (2020) summarized the current understanding of SPAs' occurrence, exposure, and toxicity, suggesting areas for future research that could also apply to carbamates (Liu & Mabury, 2020).

Separation and Purification Techniques

The application of polymer membranes for purification, specifically in separating methanol from methyl tert-butyl ether (MTBE) via pervaporation, is another area of relevance. Pulyalina et al. (2020) focused on membrane methods for separating organic mixtures, highlighting the efficiency of various polymer materials in this context. This research can provide insights into the separation and purification processes relevant to carbamate compounds (Pulyalina et al., 2020).

Biodegradation and Bioremediation

The biodegradation and bioremediation of MTBE, a compound structurally related to tert-butyl carbamates, indicate the microbial pathways and challenges associated with remediating such compounds in the environment. Fiorenza and Rifai (2003) reviewed the evidence of MTBE biotransformation under aerobic and anaerobic conditions, providing a basis for understanding similar processes that might be applicable to carbamates (Fiorenza & Rifai, 2003).

Mechanism of Action

Target of Action

H-LYS(BOC)-PNA, also known as tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate, is a derivative of lysine, an essential amino acid . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are proteins that are synthesized using this amino acid derivative.

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group in the lysine residue, preventing it from reacting prematurely during the synthesis process .

Biochemical Pathways

H-LYS(BOC)-PNA is involved in the biochemical pathway of peptide synthesis . It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .

Result of Action

The result of the action of H-LYS(BOC)-PNA is the successful synthesis of peptides with the desired sequence and structure . The compound’s role in peptide synthesis contributes to the diversity and complexity of protein structures, which in turn influence the multitude of biological functions that proteins perform.

Action Environment

The action, efficacy, and stability of H-LYS(BOC)-PNA are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . The Boc group in the compound provides stability under acidic conditions, allowing for selective reactions to occur during the synthesis process .

properties

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTUIVMGRIFXTD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428609
Record name H-L-Lys(Boc)-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172422-76-3
Record name H-L-Lys(Boc)-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Lys(Boc)-pNA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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